molecular formula C23H35BF4N2 B1368688 1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate CAS No. 1176202-63-3

1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate

Cat. No.: B1368688
CAS No.: 1176202-63-3
M. Wt: 426.3 g/mol
InChI Key: ROPJORVKBRTKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate” is a chemical compound with the molecular formula C23H35BF4N2 . It appears as a white to light yellow to light orange powder or crystal .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 426.35 g/mol . The compound is hygroscopic, which means it absorbs moisture from the air .

Scientific Research Applications

Catalytic Applications

1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate has been utilized in catalytic applications. For instance, its variants have been used in the synthesis of neutral Palladium Allyl Complexes, demonstrating significant catalytic activity for Suzuki-type C−C coupling and room-temperature C−N bond formation using aryl halides (Dastgir, Coleman, Cowley, & Green, 2010). Additionally, copper-catalyzed methods for site-selective hydroboration of terminal alkynes, utilizing imidazolinium salts, have been presented for the efficient production of internal or α-vinylboronates (Jang, Zhugralin, Lee, & Hoveyda, 2011).

Structural and Molecular Studies

The compound's structural characteristics have been a focal point of research. For example, studies have focused on the molecular structures of (imido)vanadium(V) dichloride complexes containing imidazolin-2-iminato- and imidazolidin-2-iminato ligands, and their use as catalyst precursors for ethylene (co)polymerization (Nomura et al., 2014). Additionally, research on the nature of interactions between 1,3-dialkylimidazolium cations and noncoordinating anions such as tetrafluoroborate has been conducted, revealing insights into the behavior of these compounds in solution (Consorti et al., 2005).

Alkaline Stability and Membrane Applications

The alkaline stability of N3-adamantyl imidazolium cations has been assessed, particularly in the context of their use in anion exchange membranes. These studies highlight the potential for high performance in specific applications, such as in fuel cells (Wang et al., 2018).

Crystallography and Material Sciences

The crystal structure of compounds like 1,3-Bis(1-adamantyl)imidazolium tetrachloridoferrate(III) has been explored, providing detailed insights into the arrangement and conformation of such molecules (Ikhile & Bala, 2010).

Reactions and Synthetic Chemistry

Research has also focused on the synthesis and reaction behavior of imidazole 3-oxides and their derivatives with this compound, revealing unexpected deoxygenation in some cases (Heimgartner, Mlostoń, Jasiński, & Rygielska, 2011).

Applications in Fuel Cells

There has been research into the use of dialkylimidazolium ionic liquids, such as 1,3-Di(1-adamantyl)imidazolium Tetrafluoroborate, in fuel cells. These studies suggest potential applications in energy conversion and storage technologies (Souza, Padilha, Gonçalves, & Dupont, 2003).

Safety and Hazards

“1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate” is harmful if swallowed and causes severe skin burns and eye damage . It should be stored under inert gas and away from moisture due to its hygroscopic nature . In case of contact with skin or eyes, immediate medical attention is required .

Properties

IUPAC Name

1,3-bis(1-adamantyl)-4,5-dihydroimidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h15-21H,1-14H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPJORVKBRTKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1C[N+](=CN1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176202-63-3
Record name 1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate
Reactant of Route 2
1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate
Reactant of Route 3
1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate
Reactant of Route 4
1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate
Reactant of Route 5
1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate
Reactant of Route 6
1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.